molecular formula C16H19ClN2O B4020743 N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4020743
M. Wt: 290.79 g/mol
InChI Key: PZHJHTSFTIEPIF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its structural complexity and potential for various applications. This compound is part of a broader class of bicyclic heptanes that have been studied for their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related bicyclic heptane derivatives involves complex organic reactions, including cyclization and functional group transformations. A key step in the synthesis of such compounds is the addition of functional groups to the bicyclic framework, which can be achieved through reactions like the addition of 2,4-dinitrobenzenesulphenyl chloride to 2-methylenebicyclo[2.2.1]hept-5-ene (Przybylska & Garratt, 1981). This process showcases the configurational-specific exo attack on the endocyclic double bond, demonstrating the intricate steps involved in synthesizing such complex molecules.

Molecular Structure Analysis

The molecular structure of compounds within this class, such as 1-chloromethyl-3-endo-(2′,4′-dinitrophenylthio)tricyclo[2.2.1.02,6]heptane, reveals detailed insights into their configuration and intermolecular interactions. These structures are often characterized by significant interactions, such as hydrogen bonding and weak bifurcated hydrogen bond systems, contributing to their stability and reactivity (Przybylska & Garratt, 1981).

Chemical Reactions and Properties

The chemical reactions involving bicyclic heptanes typically involve nucleophilic attacks and rearrangements, leading to a variety of products with different functional groups. The chemical behavior of these compounds is influenced by their unique cyclic structure, allowing for reactions that are not possible with simpler compounds. For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides showcases the variety of reactions these compounds can undergo, including chlorination and esterification (Pan Qing-cai, 2011).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and thermal stability, are directly influenced by their molecular geometry and intermolecular forces. For instance, the crystal structure analysis of related compounds reveals their space group, unit cell dimensions, and hydrogen bonding patterns, providing insight into their solid-state behavior and stability (Przybylska & Garratt, 1981).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-10-15(2,3)11-6-7-16(10,8-11)14(20)19-13-5-4-12(17)9-18-13/h4-5,9,11H,1,6-8H2,2-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHJHTSFTIEPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)NC3=NC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7167843

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
N-(5-chloro-2-pyridinyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide

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